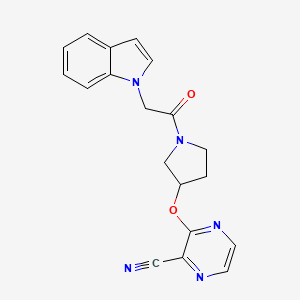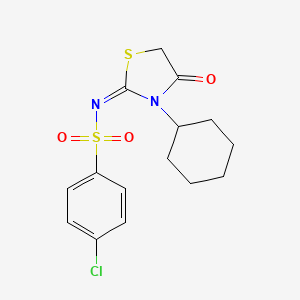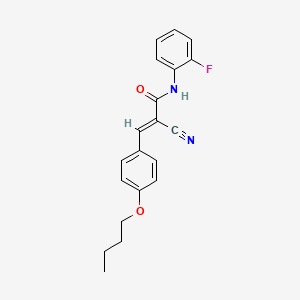
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine, also known as MNPS, is a chemical compound that has been widely studied in the field of medicinal chemistry. MNPS belongs to the class of piperazine compounds and has been found to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Scientific Research Applications
Pharmaceutical Research and Drug Development
IMPPAT exhibits potential as a lead compound for drug discovery due to its unique chemical structure. Researchers have explored its interactions with biological targets, such as enzymes, receptors, and transporters. By studying its binding affinity and pharmacokinetic properties, scientists aim to develop novel therapeutics. Additionally, computational tools like molecular docking and ADMET prediction aid in identifying IMPPAT derivatives with improved drug-likeness .
Anticancer Properties
IMPPAT has drawn attention for its potential as an anticancer agent. Studies have investigated its cytotoxic effects on cancer cell lines, including breast, lung, and colon cancer. Researchers explore its mechanism of action, cellular uptake, and impact on cell cycle progression. Further research aims to optimize its efficacy and minimize side effects .
Anti-Inflammatory and Immunomodulatory Effects
IMPPAT may modulate the immune response by affecting cytokine production, immune cell activation, and inflammation pathways. Researchers investigate its potential in autoimmune diseases, chronic inflammatory conditions, and allergic reactions. Understanding its immunomodulatory mechanisms could lead to therapeutic applications .
Neurological Disorders
Given its structural resemblance to known neurotransmitters, IMPPAT has been studied in the context of neurological disorders. Researchers explore its interactions with neurotransmitter receptors, neuroprotective effects, and potential for treating conditions like Alzheimer’s disease, Parkinson’s disease, and depression .
Cardiovascular Health
IMPPAT’s vasodilatory properties have piqued interest in cardiovascular research. Investigations focus on its effects on blood vessels, endothelial function, and blood pressure regulation. Researchers explore its potential as an adjunct therapy for hypertension or vascular disorders .
Antimicrobial Activity
In vitro studies suggest that IMPPAT exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers investigate its mode of action, minimum inhibitory concentrations, and potential applications in infectious diseases. However, further studies are needed to validate its efficacy in vivo .
Metabolic Disorders
IMPPAT’s influence on metabolic pathways, such as glucose metabolism and lipid homeostasis, has been explored. Researchers investigate its effects on insulin sensitivity, lipid accumulation, and obesity-related complications. Potential applications include managing type 2 diabetes and metabolic syndrome .
Chemoinformatics and Natural Product-Based Drug Discovery
IMPPAT serves as a valuable entry in databases like IMPPAT 2.0, which curates information on phytochemicals from Indian medicinal plants. Chemoinformatics tools analyze its physicochemical properties, scaffold diversity, and drug-likeness. Researchers leverage this data to accelerate natural product-based drug discovery .
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-7-8-15(21(22)23)13-18(14)27(24,25)20-11-9-19(10-12-20)16-5-3-4-6-17(16)26-2/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPJTZHIXBWTNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)

![N-(2,5-difluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2388279.png)

![Methyl 4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2388286.png)

![5-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388288.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2388289.png)


![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)
![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)
![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)
